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molecular formula C23H32O2 B1676452 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) CAS No. 119-47-1

2,2'-Methylenebis(4-methyl-6-tert-butylphenol)

Cat. No. B1676452
M. Wt: 340.5 g/mol
InChI Key: KGRVJHAUYBGFFP-UHFFFAOYSA-N
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Patent
US04319052

Procedure details

Into a reactor similar to that described in Example 1 hereinabove there are charged 220 g (1 g-mol) of 2,6-ditert.-butyl-4-methylphenol, 2.2 g of concentrated sulfuric acid and at the temperature of 120° C. 76 g (1.0 g-mol) of methylal are fed into the reactor for 1 hour. The reaction mass is treated following the procedure described in the foregoing Example 1 to give 112.9 g of 2,2'-methylene-bis-(4-methyl-6-tert.butylphenol) which constitutes 99.1% of theory, as calculated for the reacted 2,6-ditert.butyl-4-methylphenol (conversion of the latter is 67.0%). The unreacted methylal and 2,6-ditert.butyl-4-methylphenol are recycled back into the process.
Quantity
220 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
catalyst
Reaction Step One
Quantity
76 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[C:9]([CH3:11])[CH:8]=[C:7]([C:12]([CH3:15])([CH3:14])[CH3:13])[C:6]=1[OH:16])([CH3:4])(C)C.COC[O:20][CH3:21]>S(=O)(=O)(O)O>[CH2:1]([C:4]1[CH:1]=[C:5]([CH3:10])[CH:6]=[C:7]([C:12]([CH3:15])([CH3:14])[CH3:13])[C:21]=1[OH:20])[C:5]1[CH:10]=[C:9]([CH3:11])[CH:8]=[C:7]([C:12]([CH3:13])([CH3:14])[CH3:15])[C:6]=1[OH:16]

Inputs

Step One
Name
Quantity
220 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(C(=CC(=C1)C)C(C)(C)C)O
Name
Quantity
2.2 g
Type
catalyst
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
76 g
Type
reactant
Smiles
COCOC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a reactor similar to that described in Example 1 hereinabove there
CUSTOM
Type
CUSTOM
Details
at the temperature of 120° C
ADDITION
Type
ADDITION
Details
The reaction mass is treated

Outcomes

Product
Name
Type
product
Smiles
C(C1=C(C(=CC(=C1)C)C(C)(C)C)O)C1=C(C(=CC(=C1)C)C(C)(C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 112.9 g
YIELD: CALCULATEDPERCENTYIELD 66.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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